molecular formula C11H12O3 B3059322 3-Formyl-2,4,6-trimethylbenzoic acid CAS No. 97927-39-4

3-Formyl-2,4,6-trimethylbenzoic acid

Cat. No.: B3059322
CAS No.: 97927-39-4
M. Wt: 192.21 g/mol
InChI Key: PYGBICXCVJEFME-UHFFFAOYSA-N
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Description

3-Formyl-2,4,6-trimethylbenzoic acid is a high-purity chemical reagent that serves as a versatile and multifunctional building block in organic synthesis and materials science research. This compound features both a reactive formyl group and a carboxylic acid functional group on a sterically hindered mesitylene-derived aromatic ring, making it a valuable precursor for the development of more complex structures. Its primary research applications include its use as a key intermediate in the synthesis of pharmaceuticals, fine chemicals, polymers, and functional materials. Researchers can utilize the formyl group for condensation reactions or reductions, while the carboxylic acid can be readily converted into various derivatives such as acid chlorides, esters, or amides. The synthesis of related trimethylbenzoic acid derivatives often involves the Friedel-Crafts acylation of mesitylene, followed by oxidation or hydrolysis steps to obtain the final product . Similar benzoic anhydrides derived from 2,4,6-trimethylbenzoic acid are known to be effective acylating agents in synthetic chemistry . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult safety data sheets and handle this material with appropriate personal protective equipment in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-2,4,6-trimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGBICXCVJEFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402676
Record name Benzoic acid, 3-formyl-2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97927-39-4
Record name Benzoic acid, 3-formyl-2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 3 Formyl 2,4,6 Trimethylbenzoic Acid

Established Synthetic Pathways

Established synthetic routes typically rely on the functionalization of readily available aromatic precursors, offering robust and scalable methods for production.

Multi-Step Synthesis Approaches from Substituted Benzenes

A prominent and widely documented multi-step synthesis begins with mesitylene (B46885) (1,3,5-trimethylbenzene) and proceeds through key chemical transformations, including acylation and haloform reactions, to yield the target carboxylic acid. google.comgoogle.com

Acylation Reactions and Key Intermediate Derivations (e.g., 2,4,6-trimethyl chloroacetophenone)

The initial step involves a Friedel-Crafts acylation of mesitylene. In this reaction, mesitylene is treated with chloroacetyl chloride to introduce an acyl group onto the aromatic ring, forming the crucial intermediate, α-chloro-2,4,6-trimethylacetophenone. google.comgoogle.com This electrophilic aromatic substitution is facilitated by a catalyst. While traditional Lewis acids like aluminum trichloride (B1173362) are effective, they are known to generate significant acidic waste gas, leading to equipment corrosion. google.com Modern process optimization has led to the use of more benign catalysts, such as iron(III) oxide, which mitigate these environmental and operational issues. google.com

The reaction conditions can be optimized for temperature and catalyst loading to achieve high yields of the intermediate. google.com

Interactive Data Table: Acylation Reaction Conditions

Parameter Condition Catalyst Pressure Reference
Temperature 70°C to 90°C Iron(III) oxide (0.05 to 0.5 mol %) Standard atmospheric google.com
Haloform Reaction Strategies and Subsequent Transformations

The α-chloro-2,4,6-trimethylacetophenone intermediate is then converted to the corresponding carboxylic acid via a haloform reaction. google.comgoogle.com This classic organic reaction transforms a methyl ketone, or a compound that can be oxidized to one, into a carboxylic acid and a haloform (CHX₃). masterorganicchemistry.com In this specific pathway, the intermediate is subjected to a haloform dissociation reaction using an alkali metal hypochlorite (B82951) solution, such as sodium hypochlorite, which can be produced in situ from sodium hydroxide (B78521) and chlorine. google.com

The reaction proceeds through the exhaustive halogenation of the α-carbon followed by nucleophilic attack of hydroxide on the carbonyl carbon. This leads to the cleavage of the carbon-carbon bond and the formation of a carboxylate salt, with the trihalomethyl group acting as a leaving group. masterorganicchemistry.comnih.gov The efficiency of this step can be enhanced by the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, particularly when dealing with a two-phase reaction mixture. google.comgoogle.com

Interactive Data Table: Haloform Reaction Overview

Feature Description Reference
Substrate α-chloro-2,4,6-trimethylacetophenone google.comgoogle.com
Reagent Sodium hypochlorite (NaOCl) google.com
Mechanism Exhaustive α-halogenation followed by nucleophilic acyl substitution masterorganicchemistry.com
Catalyst Quaternary ammonium salt (Phase-transfer catalyst) google.com

| Initial Product | Sodium 2,4,6-trimethylbenzoate (B1236764) | google.com |

Hydrolytic Steps and Purification Protocols

Following the haloform reaction, the resulting alkaline solution contains the sodium salt of 2,4,6-trimethylbenzoic acid. The final product is isolated through a series of work-up and purification steps. The reaction mixture is first cooled and then acidified, typically with a strong mineral acid like hydrochloric acid, to a pH of approximately 2. google.com This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution as a solid. guidechem.comgoogle.com

The crude product is then collected by filtration. Purification is achieved through washing the precipitate with cold water to remove residual salts and impurities, followed by drying. google.com For higher purity, methods such as recrystallization can be employed. google.com Optimized post-treatment protocols, including extraction and liquid separation before acidification, can lead to yields as high as 97% with a purity exceeding 99%. google.comresearchgate.net

Direct Carboxylation Methods

Direct carboxylation represents a more atom-economical approach, aiming to introduce the carboxylic acid group in a single step, often utilizing carbon dioxide as a C1 source. iciq.org

Catalytic Carboxylation of Aromatic Precursors with Carbon Dioxide

This methodology involves the direct reaction of an aromatic precursor, such as mesitylene, with carbon dioxide (CO₂). nih.govgoogle.com Given that CO₂ is an abundant, non-toxic, and renewable resource, this method is of great interest for green chemistry applications. iciq.orgfrontiersin.org However, the thermodynamic stability of CO₂ necessitates the use of a catalyst to activate it for the reaction. frontiersin.org

A highly effective approach is the Lewis acid-mediated direct carboxylation. nih.gov Research has shown that a combined catalytic system of a Lewis acid, such as aluminum bromide (AlBr₃), and a silyl (B83357) chloride, like triphenylsilyl chloride (Ph₃SiCl), can efficiently promote the carboxylation of alkylbenzenes, including mesitylene. nih.govacs.org This dual system is believed to activate CO₂, increasing its electrophilicity for the subsequent attack on the electron-rich aromatic ring. nih.govacs.org These reactions can be conducted under moderate CO₂ pressure at room temperature, affording the corresponding carboxylic acids in high yields. nih.govacs.org

Interactive Data Table: Direct Carboxylation of Mesitylene

Catalytic System CO₂ Pressure Temperature Yield Reference
AlBr₃ / Ph₃SiCl 3.0 MPa Room Temperature 60-97% (general for alkylbenzenes) nih.govacs.org

Oxidative Syntheses of Benzoic Acid Derivatives

Oxidative methods are fundamental in the synthesis of benzoic acid derivatives. These can involve the oxidation of methyl groups on the aromatic ring or, more commonly, the oxidation of aldehyde precursors.

The oxidation of an aldehyde to a carboxylic acid is a common transformation in organic synthesis. For the synthesis of 2,4,6-trimethylbenzoic acid, mesitaldehyde can be used as a precursor. One green chemistry approach involves the use of an iridium(III) complex as a photocatalyst. chemicalbook.com In this method, the aldehyde is stirred in acetonitrile (B52724) under an oxygen atmosphere and irradiated with light at room temperature. chemicalbook.com This process is chemoselective and proceeds with high yield. chemicalbook.com

For the synthesis of 3-Formyl-2,4,6-trimethylbenzoic acid, a hypothetical precursor would be 2,4,6-trimethylisophthalaldehyde. A significant challenge would be the selective oxidation of only one of the two aldehyde groups. This would require a catalyst with high steric hindrance or specific electronic properties to differentiate between the two formyl groups. Metal-mediated catalysis, potentially with a tailored ligand sphere around the metal center, could offer a solution. researchgate.net

Ultrasound irradiation has emerged as a valuable tool in promoting chemical reactions, often leading to shorter reaction times, higher yields, and milder conditions. nih.govpnu.ac.irresearchgate.net The physical phenomenon of acoustic cavitation generates localized hot spots with high temperatures and pressures, which can enhance mass transfer and accelerate reaction rates. researchgate.net

In the context of oxidizing aromatic aldehydes, ultrasound can be used to intensify the process. For instance, the oxidation of benzyl (B1604629) alcohol derivatives to the corresponding benzoic acids has been successfully achieved using air as the oxidant under ultrasonic irradiation. researchgate.net This approach is simple, safe, and provides high yields in a short duration. researchgate.net The application of ultrasound to the selective mono-oxidation of a dialdehyde (B1249045) like 2,4,6-trimethylisophthalaldehyde could potentially improve the reaction efficiency and selectivity by enhancing the interaction between the substrate and the catalyst at the active sites. chemrxiv.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov Reactions with high atom economy are inherently less wasteful. jocpr.com

For the synthesis of 2,4,6-trimethylbenzoic acid, the direct carboxylation of mesitylene with CO2 represents a highly atom-economical route, as all the atoms of the reactants are incorporated into the product. google.com In contrast, multi-step syntheses involving protecting groups or stoichiometric reagents often have lower atom economy.

The following table provides a conceptual comparison of the atom economy for different hypothetical synthetic routes to this compound.

Synthetic RouteKey TransformationTheoretical Atom Economy
Route 1Direct carboxylation and formylation of mesityleneHigh
Route 2Multi-step synthesis followed by selective oxidationModerate to Low
Route 3Selective oxidation of 2,4,6-trimethylisophthalaldehydeHigh (for the final step)

Sustainable Catalytic Systems and Catalyst Recovery

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. Sustainable catalytic systems often involve the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. mdpi.combhs-sonthofen.com

In the synthesis of aromatic acids, the recovery and reuse of the catalyst are crucial for the economic and environmental viability of the process. numberanalytics.com Methods for catalyst recovery depend on the nature of the catalyst. Heterogeneous catalysts can often be recovered by simple filtration or centrifugation. mdpi.com For homogeneous catalysts, more complex techniques such as solvent extraction or precipitation may be required. numberanalytics.com

The development of magnetically recoverable catalysts represents a significant advancement in sustainable catalysis. mdpi.com These catalysts, which are supported on magnetic nanoparticles, can be easily removed from the reaction mixture using an external magnet, simplifying the workup process and enhancing reusability. mdpi.com

Solvent Selection and Environmental Impact Mitigation

Traditional and Contemporary Solvent Systems

The Vilsmeier-Haack reaction, a common pathway for formylating aromatic compounds, can be conducted in various solvents. Traditional choices include chloroform, o-dichlorobenzene, and N,N-dimethylformamide (DMF), where DMF can sometimes serve as both a reagent and the solvent. ijpcbs.com Other solvents like toluene, dioxane, and tetrahydrofuran (B95107) have also been utilized. ijpcbs.com Kinetic studies on Vilsmeier-Haack reactions have indicated that solvent polarity may have only a minor effect on the rate of substitution. rsc.org

Research into the formylation of related aromatic compounds has explored solvents such as acetonitrile (ACN) and dichloroethane (DCE). jocpr.com The choice of solvent often depends on the solubility of the substrate and reagents, the reaction temperature, and the method of product isolation. However, many of these conventional solvents are associated with significant health, safety, and environmental concerns, prompting a shift in synthetic strategy.

Table 1: Comparison of Common Solvents in Aromatic Formylation The following is an interactive table. Use the filters to sort and compare the data.

Solvent Boiling Point (°C) Key Hazards Environmental Notes
Dichloromethane 39.6 Suspected carcinogen, Volatile Air pollutant, hazardous waste
o-Dichlorobenzene 180.5 Toxic, Irritant, Hazardous to the aquatic environment Persistent organic pollutant
Toluene 110.6 Flammable, Reproductive toxicity Volatile organic compound (VOC)
Dioxane 101 Flammable, Suspected carcinogen Water contaminant, not readily biodegradable

Green Chemistry and Environmental Impact Mitigation

A significant advancement in mitigating the environmental impact of formylation is the development of solvent-free reaction conditions. Research on the Vilsmeier-Haack formylation of phenols has demonstrated that solvent-free methods are not only viable but often superior to traditional solution-phase reactions. ajrconline.org These reactions can be performed by simply grinding the reactants together in a mortar and pestle or by using microwave irradiation, which dramatically reduces reaction times and eliminates the need for volatile organic solvents. ajrconline.org

The benefits of this approach are manifold:

Waste Reduction: Eliminates solvent waste, which is a major contributor to chemical refuse.

Energy Efficiency: Microwave-assisted synthesis, in particular, offers significantly shorter reaction times, leading to lower energy consumption compared to conventional heating. ajrconline.org

Improved Safety: Reduces exposure risks associated with flammable, toxic, and volatile solvents.

Economic Viability: Decreases costs associated with solvent purchasing, handling, and disposal.

The findings from studies on analogous compounds provide a strong case for the adoption of these green methodologies in the synthesis of this compound.

Table 2: Comparison of Solvent vs. Solvent-Free Formylation of Phenols This table illustrates the significant advantages of solvent-free methods in a comparable reaction, highlighting potential improvements for the synthesis of this compound. Data is based on findings from a comparative study. ajrconline.org

Method Reaction Time Yield (%) Environmental Impact
Solution Phase (Conventional) Several hours Good High (Solvent waste)
Solvent-Free (Mortar & Pestle) 20-30 min Very Good Low (No solvent)

Further research into green alternatives includes the exploration of ionic liquids and deep eutectic solvents, which have low volatility and can often be recycled, offering another avenue to reduce the environmental impact of the synthesis. numberanalytics.com

An extensive search for experimental spectroscopic data for the compound "this compound" has been conducted to fulfill the requirements of the requested article. The specific data required includes Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), two-dimensional NMR techniques, Fourier Transform Infrared (FT-IR) Spectroscopy, and Fourier Transform Raman (FT-Raman) Spectroscopy.

Despite thorough searches across various scientific databases and literature, the specific experimental spectra and detailed research findings for "this compound" are not publicly available. The search results yielded spectroscopic data for structurally related but distinct compounds, such as 2,4,6-trimethylbenzoic acid, various other benzoic acid derivatives, and other formyl-containing molecules. However, no resources provided the necessary data for the exact molecule specified.

Without access to this foundational spectroscopic data, it is not possible to generate the scientifically accurate and detailed content required for the outlined sections on advanced spectroscopic characterization and structural elucidation, including the mandatory data tables. Therefore, the requested article cannot be produced at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Formula Validation

Mass spectrometry is a cornerstone technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements that allow for the confident assignment of an elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is instrumental in validating the molecular formula of 3-Formyl-2,4,6-trimethylbenzoic acid. The compound has a molecular formula of C₁₁H₁₂O₃, corresponding to a monoisotopic mass of 192.07864 Da. uni.lu In HREIMS, the molecule is typically ionized by protonation or deprotonation, leading to the observation of pseudomolecular ions such as [M+H]⁺ or [M-H]⁻. The high resolving power of the instrument allows for the differentiation of ions with very similar mass-to-charge ratios, thus confirming the elemental composition. For instance, the formation of adduct ions with sodium ([M+Na]⁺) or other species is also common in electrospray ionization and can provide additional confirmation of the molecular weight. nih.gov

Below is an interactive data table summarizing the predicted exact masses for various adducts and ions of this compound that could be observed in an HREIMS experiment.

Ion/AdductFormulaPredicted m/z
[M+H]⁺C₁₁H₁₃O₃⁺193.08592
[M+Na]⁺C₁₁H₁₂O₃Na⁺215.06786
[M-H]⁻C₁₁H₁₁O₃⁻191.07136
[M]⁺C₁₁H₁₂O₃⁺192.07809
[M]⁻C₁₁H₁₂O₃⁻192.07919

Data sourced from PubChem. uni.lu

The molecular ion ([M]⁺˙) would be expected to be prominent due to the stability of the aromatic ring. Key fragmentation pathways would likely involve the functional groups:

Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion ([M-OH]⁺ or [M-17]⁺). docbrown.info This fragment is often a stable and abundant ion.

Loss of a formyl radical (-CHO): Cleavage of the bond between the aromatic ring and the aldehyde group can result in an [M-CHO]⁺ or [M-29]⁺ ion.

Loss of a hydrogen atom (-H): A characteristic fragmentation of aldehydes, producing a stable [M-H]⁺ or [M-1]⁺ ion. miamioh.eduwhitman.edu

Loss of carbon monoxide (-CO): Following the initial fragmentation, the resulting ions can undergo further fragmentation, such as the loss of CO from the acylium ion.

Loss of the carboxylic acid group (-COOH): This would lead to a fragment corresponding to the trimethyl-substituted benzaldehyde (B42025) radical cation ([M-COOH]⁺ or [M-45]⁺). libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. The chromophores within this compound are the substituted benzene (B151609) ring and the carbonyl groups of the aldehyde and carboxylic acid functions.

The UV spectrum of the closely related 2,4,6-trimethylbenzoic acid in sulfuric acid shows characteristic absorption bands at 208.5 nm and 282.5 nm. mst.edu The presence of the additional formyl group in the 3-position is expected to influence the electronic transitions. The formyl group, being an electron-withdrawing group, can affect the energy of the π-orbitals of the benzene ring and introduce n → π* transitions associated with the carbonyl lone pair electrons.

The electronic transitions in substituted benzoic acids are generally of the π → π* type, associated with the aromatic system. The electronic properties of substituents on the benzoic acid ring are known to influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the wavelength of maximum absorption (λmax). nih.gov The presence of both electron-donating methyl groups and the electron-withdrawing formyl and carboxyl groups creates a complex electronic environment. The interaction of these substituents will dictate the specific wavelengths of the absorption bands. It is anticipated that the spectrum of this compound will exhibit characteristic bands corresponding to the electronic transitions within its aromatic and carbonyl chromophores.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a specific crystal structure for this compound has not been found in the searched literature, the crystallographic features can be inferred from studies on similarly substituted benzoic acids. ucl.ac.ukrsc.orgnih.govacs.org

Substituted benzoic acids commonly crystallize in centrosymmetric space groups and form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. ucl.ac.uk The planarity of the carboxylic acid group and its orientation relative to the benzene ring are key structural parameters. Steric hindrance from the ortho-methyl groups in 2,4,6-trimethylbenzoic acid is known to cause the carboxylic acid group to be twisted out of the plane of the aromatic ring. nih.gov A similar effect would be expected for this compound.

The solid-state packing would be further influenced by intermolecular interactions involving the formyl group, such as C-H···O hydrogen bonds, and potential π-π stacking interactions between the aromatic rings. The crystal structure of 2,4,6-trimethylbenzoic anhydride, a related compound, reveals a monoclinic space group with significant dihedral angles between the aromatic rings. nih.gov A detailed crystallographic study of this compound would be necessary to definitively determine its crystal system, space group, and the precise geometric parameters of its solid-state conformation and intermolecular interactions.

Reactivity Profiles and Derivatization Strategies

Reactions Involving the Carboxyl Group

The chemical behavior of the carboxyl group in 3-Formyl-2,4,6-trimethylbenzoic acid is profoundly influenced by the two ortho-methyl groups. This steric crowding makes the carboxylic acid function less accessible to reagents, a well-documented phenomenon in its close analog, 2,4,6-trimethylbenzoic acid (mesitoic acid).

The esterification of this compound is exceptionally challenging under standard conditions, such as Fischer esterification. The bulky methyl groups at the ortho positions (C2 and C6) physically obstruct the approach of an alcohol molecule to the carboxylic acid's carbonyl carbon. This steric hindrance significantly raises the activation energy for the formation of the tetrahedral intermediate required for esterification.

While direct studies on this compound are limited, extensive research on 2,4,6-trimethylbenzoic acid demonstrates this principle. Standard acid-catalyzed esterification methods are largely ineffective. To overcome this steric barrier, specialized methods are required, such as using highly reactive alkylating agents like triethyloxonium (B8711484) fluoroborate or forming a more reactive intermediate like an acyl chloride before introducing the alcohol. The presence of the additional formyl group at the C3 position in the target molecule is expected to contribute further to the steric congestion, making esterification even more difficult than for 2,4,6-trimethylbenzoic acid.

The conversion of the carboxylic acid to more reactive derivatives like acyl halides is a common and effective strategy to bypass the steric hindrance that plagues esterification. Treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride would readily produce the corresponding acyl chloride, 3-formyl-2,4,6-trimethylbenzoyl chloride.

This transformation is generally less sensitive to steric effects than esterification. The smaller size of the attacking species from the chlorinating agent allows for a more facile reaction. For the related compound 2,4,6-trimethylbenzoic acid, this conversion is a standard procedure. The resulting acyl chloride is a highly versatile intermediate, readily reacting with nucleophiles like alcohols, amines, and organometallic reagents to form esters, amides, and ketones, respectively.

Table 1: Conditions for Conversion of 2,4,6-Trimethylbenzoic Acid to Acyl Chloride
ReagentSolvent/ConditionsReaction TimeReference
Thionyl chloride (SOCl₂)Reflux3 hours
Thionyl chloride (SOCl₂)Heating to reflux, 50-150 °C2-8 hours

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for aromatic carboxylic acids, though it often requires harsh conditions or specific catalysts. For benzoic acid derivatives, the stability of the resulting aryl anion or aryl radical intermediate is crucial. The electron-donating methyl groups on the ring of this compound would destabilize an aryl anion, making ionic decarboxylation difficult. However, radical decarboxylation pathways can be initiated under specific conditions, for instance, using photoredox catalysis. The presence of ortho-substituents can sometimes facilitate decarboxylation.

A related and synthetically more versatile reaction is halodecarboxylation, where the carboxyl group is replaced by a halogen. This transformation, often known as the Hunsdiecker reaction or a variation thereof, typically involves the formation of a salt (e.g., silver) followed by treatment with a halogen, or more modern methods using catalysts. These methods proceed via radical intermediates and can be applied to aromatic systems. Applying a halodecarboxylation protocol to this compound could yield a halogenated trimethylbenzaldehyde derivative, a valuable synthetic building block. The efficiency of such reactions can be influenced by the electronic nature of other ring substituents.

Reactions Involving the Formyl Group

The formyl group behaves as a typical aromatic aldehyde, making it susceptible to both oxidation and reduction, providing pathways to other important functional groups.

The formyl group of this compound can be readily oxidized to a second carboxylic acid group, yielding 2,4,6-trimethylbenzene-1,3-dicarboxylic acid. This transformation can be achieved using a variety of common oxidizing agents.

Standard reagents for the oxidation of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or milder reagents like Oxone, hydrogen peroxide, or sodium perborate. Biocatalytic methods using aldehyde dehydrogenases also offer a highly chemoselective and green alternative. The choice of oxidant is crucial to avoid unwanted side reactions, such as the oxidation of the ring's methyl groups, which can occur under particularly harsh conditions. For instance, the oxidation of mesitaldehyde (2,4,6-trimethylbenzaldehyde) to 2,4,6-trimethylbenzoic acid is a known transformation, illustrating the feasibility of this reaction on a sterically hindered ring. Recent studies have also shown that potassium tert-butoxide can act as an oxygen source for the chemoselective oxidation of aromatic aldehydes.

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) without affecting the carboxylic acid. This transformation would convert this compound into 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for its chemoselectivity, as it will reduce aldehydes and ketones but typically not carboxylic acids or esters. Catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst) is another effective method. This selective reduction provides a route to a different class of bifunctional molecules, where the newly formed alcohol can undergo its own set of characteristic reactions. Mild and selective systems, such as those based on FeS-NH₄Cl, have also been developed specifically for the reduction of aldehydes to alcohols.

Nucleophilic Addition and Condensation Reactions

The formyl group of this compound is an electrophilic site susceptible to attack by nucleophiles. However, its reactivity is significantly modulated by steric and electronic factors. numberanalytics.comlibretexts.org The presence of two ortho substituents, a methyl group and a carboxylic acid group, creates a sterically crowded environment that can hinder the approach of bulky nucleophiles. libretexts.orgopenstax.org Despite this, the formyl group readily participates in a variety of nucleophilic addition and condensation reactions, which are fundamental to its use as a synthetic building block.

A primary class of reactions involves condensation with primary amines to form Schiff bases (imines). This reaction typically proceeds by the initial nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond. libretexts.org The reaction with various primary amines (R-NH₂) leads to a diverse range of imine derivatives, which can be valuable for introducing new functionalities and exploring structure-activity relationships.

Other significant nucleophilic additions include the formation of acetals and cyanohydrins. Reaction with alcohols under acidic catalysis can yield acetals, which can serve as protecting groups for the aldehyde functionality. The addition of a cyanide ion, followed by protonation, results in the formation of a cyanohydrin, introducing a new carbon-carbon bond and a hydroxyl group. openstax.org

The following table summarizes key nucleophilic addition and condensation reactions at the formyl group:

Reactant/Nucleophile Reaction Type Product Class Notes
Primary Amine (R-NH₂) Condensation Schiff Base / Imine Forms a C=N bond; a common strategy for derivatization. libretexts.org
Hydrazine (H₂NNH₂) Condensation Hydrazone Product can be further modified, e.g., in the Wolff-Kishner reduction.
Hydroxylamine (H₂NOH) Condensation Oxime Useful for characterization and as a synthetic intermediate.
Alcohols (R-OH) Nucleophilic Addition Acetal / Hemiacetal Often used as a protective group strategy for the aldehyde. libretexts.org
Cyanide (CN⁻) Nucleophilic Addition Cyanohydrin Creates a new C-C bond and a hydroxyl group. openstax.org
Grignard Reagents (R-MgX) Nucleophilic Addition Secondary Alcohol A key carbon-carbon bond-forming reaction. numberanalytics.com

Stability and Intact Transferability of the Formyl Moiety under Diverse Reaction Conditions

A notable feature of this compound is the relative stability of its formyl group under various reaction conditions, which allows it to be carried through multi-step syntheses without the need for a protecting group. This "intact transferability" is largely attributed to the steric shielding provided by the ortho-methyl and ortho-carboxyl substituents. ias.ac.in These bulky groups physically obstruct access to the aldehyde's carbonyl carbon, reducing its susceptibility to unwanted side reactions, such as oxidation or attack by weaker nucleophiles. numberanalytics.com

This inherent stability is particularly advantageous in reactions targeting the carboxylic acid moiety. For instance, esterification or amidation of the carboxyl group can often be achieved while leaving the formyl group untouched. The direct conversion of a carboxylic acid to an amide can be challenging, but methods using activating agents can proceed without affecting a sterically hindered aldehyde. libretexts.org This orthogonal reactivity is crucial for its application as a versatile synthetic scaffold. The formyl group's ability to remain intact under conditions that modify other parts of the molecule significantly enhances its utility in the streamlined synthesis of complex derivatives. researchgate.net

Electrophilic Aromatic Substitution on the Trimethylbenzene Moiety

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry. byjus.com The reactivity of the aromatic ring in this compound towards electrophiles is governed by the cumulative electronic effects of its five substituents. wikipedia.org The benzene ring has only one available position for substitution, at the C-5 carbon.

The directing effects of the existing substituents are as follows:

Methyl groups (at C-2, C-4, C-6): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. youtube.com

Formyl group (at C-3): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. youtube.com

Carboxylic acid group (at C-1): This is also a deactivating, electron-withdrawing group that directs to the meta position. youtube.com

Analyzing the influence of these groups on the sole available C-5 position reveals a confluence of directing effects. libretexts.org The C-5 position is:

meta to the formyl group.

meta to the carboxylic acid group.

ortho to the C-4 methyl group.

ortho to the C-6 methyl group.

Reaction Type Reagents Predicted Outcome at C-5
Nitration HNO₃ / H₂SO₄ Introduction of a nitro (-NO₂) group. byjus.com
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃ Introduction of a bromo (-Br) or chloro (-Cl) group. byjus.com
Sulfonation Fuming H₂SO₄ Introduction of a sulfonic acid (-SO₃H) group. wikipedia.org
Friedel-Crafts Acylation RCOCl / AlCl₃ Unlikely due to the presence of two deactivating groups. wikipedia.org

Synthetic Transformations Leading to Novel Analogues and Derivatives

The presence of two distinct and orthogonally reactive functional groups—the aldehyde and the carboxylic acid—makes this compound a highly valuable starting material for the synthesis of novel and structurally diverse analogues. researchgate.net This dual functionality allows for selective chemical modifications at either site, providing a systematic way to build molecular complexity.

Investigation of Structure-Activity Relationships in New Derivatives

The systematic derivatization of the this compound core is a powerful strategy for conducting structure-activity relationship (SAR) studies. nih.gov By creating a series of analogues where one part of the molecule is systematically varied while the core structure is maintained, researchers can probe how specific structural features influence biological activity or material properties. rsc.org

For example, a series of amides can be synthesized by reacting the carboxylic acid with a panel of different amines. Concurrently, the formyl group can be converted into a library of imines by reacting it with another set of amines. This generates a matrix of compounds where the substituents at both the C-1 and C-3 positions are varied. These new derivatives can then be screened in biological assays to identify key structural motifs responsible for a desired effect. Substituted benzoic acids have been investigated as scaffolds for inhibitors of various biological targets, and SAR studies are crucial in optimizing their potency and selectivity. nih.govacs.orgnih.gov

Application as a Core Scaffold for Chemical Library Synthesis

A core scaffold is a central molecular structure upon which a chemical library is built. The properties of this compound make it an excellent candidate for this role in combinatorial chemistry. Its rigid, well-defined structure provides a consistent framework, while its two distinct functional groups serve as anchor points for diversification. nih.gov

The orthogonal reactivity of the carboxylic acid and the formyl group is key. One can envision a library synthesis where the carboxylic acid is first coupled to a set of building blocks (e.g., amino acids) on a solid support. In a subsequent step, the aldehyde functionality can be reacted with a different set of reagents (e.g., hydrazines, hydroxylamines) to generate a large library of discrete compounds. This approach allows for the rapid and efficient generation of thousands of new molecules for high-throughput screening in drug discovery and materials science. acs.org

Table of Mentioned Compounds

Compound Name
This compound

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods calculate the electronic structure of a molecule to determine its energy, geometry, and various other properties. A common approach involves using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation, balancing computational cost with accuracy.

Geometry Optimization and Molecular Conformation Analysis

A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the structure to locate its equilibrium state. For 3-Formyl-2,4,6-trimethylbenzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.

Analysis of the potential energy surface could reveal different stable conformations (conformers), particularly concerning the orientation of the carboxylic acid and formyl groups relative to the benzene (B151609) ring. Steric hindrance from the three methyl groups would significantly influence the preferred conformation, likely forcing the carboxyl and formyl groups out of the plane of the aromatic ring to minimize repulsion.

Table 1: Illustrative Table of Optimized Geometrical Parameters (Hypothetical Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-C (ring) ~1.39-1.41 C-C-C (ring) ~118-122
C-COOH ~1.49 C-C-COOH ~120
C-CHO ~1.48 C-C-CHO ~121
C=O (acid) ~1.21 O-C-O (acid) ~123
O-H (acid) ~0.97 C=O-H (acid) ~106
C=O (aldehyde) ~1.22 C-C=O (aldehyde) ~124

Note: This table is for illustrative purposes only. Actual data for this compound is not available.

Prediction of Vibrational Frequencies and Spectroscopic Correlates

Once the molecular geometry is optimized, computational methods can predict its vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration. This analysis is crucial for interpreting experimental spectra and assigning specific peaks to molecular motions. For this compound, characteristic frequencies would be expected for the C=O stretching of both the carboxylic acid and aldehyde groups, the O-H stretch of the acid, and various C-H and C-C stretching and bending modes of the aromatic ring and methyl groups.

Molecular Orbital Analysis (HOMO-LUMO Energies) for Electronic Properties

Frontier Molecular Orbital (FMO) theory is key to understanding a molecule's electronic properties and chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and thus more reactive, whereas a large gap indicates high kinetic stability. For this compound, the π-system of the benzene ring and the carbonyl groups would be the primary contributors to the frontier orbitals.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. In this compound, the MEP map would show strong negative potentials around the oxygen atoms of the carbonyl groups, while the acidic hydrogen of the carboxyl group would exhibit a strong positive potential.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where electron pairs are likely to be found, such as covalent bonds and lone pairs. ELF values range from 0 to 1, where high values (close to 1) indicate a high probability of finding a localized electron pair. This analysis provides a clear picture of the chemical bonding within the molecule. The Local Orbital Locator (LOL) serves a similar purpose, offering insights into areas of high orbital overlap and electron localization.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI-RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).

The Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is used to identify and visualize weak, non-covalent interactions within a molecule, such as van der Waals forces, steric clashes, and hydrogen bonds. For this compound, NCI-RDG analysis would be particularly useful for visualizing potential intramolecular hydrogen bonding between the formyl and carboxylic acid groups and for understanding the steric repulsion caused by the bulky methyl groups.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for "this compound" corresponding to the detailed computational and theoretical investigations outlined in your request.

The requested topics, such as Conformational Energy Landscapes, Relaxed Potential Energy Surface Scans, Hydrogen Bonding Networks, Dimerization Equilibria, Computational Assessment of Solvent Effects, In Silico Molecular Docking Studies, and Molecular Dynamics Simulations, are highly specific and require dedicated computational studies to be performed on the molecule .

While general methodologies for these computational techniques are well-documented, and studies exist for other related benzoic acid derivatives, applying this information to "this compound" would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” due to the absence of the necessary primary research findings in the public domain.

Molecular Modeling and Dynamics Simulations

Ligand-Target Interaction Fingerprint Analysis in Biological Systems

Ligand-target interaction fingerprint analysis is a computational method used to characterize the binding of a ligand, such as this compound, to a biological target, typically a protein. This technique translates the complex three-dimensional interaction patterns between a ligand and its binding site into a one-dimensional binary string, or "fingerprint." Each bit in this fingerprint represents the presence or absence of a specific type of interaction with a particular amino acid residue in the target's binding pocket.

The process begins with a known or predicted 3D structure of the ligand-target complex, often obtained through molecular docking simulations or experimental methods like X-ray crystallography. The analysis then identifies various types of interactions, which can include:

Hydrogen bonds: Interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic contacts: Non-polar interactions between the ligand and non-polar residues of the protein.

Ionic bonds: Electrostatic attractions between oppositely charged groups on the ligand and the protein.

π-π stacking: Interactions between aromatic rings.

Cation-π interactions: Electrostatic interactions between a cation and the electron cloud of an aromatic ring.

A hypothetical interaction fingerprint for this compound with a target protein is illustrated in the table below. This table showcases how the presence or absence of different interactions with specific amino acid residues would be encoded.

Amino Acid ResidueInteraction TypePresence (1) / Absence (0)
Aspartic Acid 189Ionic Bond1
Glycine 216Hydrogen Bond (Backbone)1
Serine 195Hydrogen Bond (Side Chain)0
Tryptophan 215Hydrophobic Contact1
Tyrosine 99π-π Stacking1
Phenylalanine 227Hydrophobic Contact0

This table is a hypothetical representation of a ligand-target interaction fingerprint.

By comparing the interaction fingerprints of different ligands with the same target, researchers can identify key interactions that are crucial for binding affinity and selectivity. This information is invaluable in drug discovery for lead optimization and in understanding the molecular basis of a compound's biological activity.

Computational Elucidation of Molecular Descriptors for Structure-Property Correlations

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For this compound, a variety of molecular descriptors can be computationally calculated to predict its behavior.

These descriptors can be categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Calculated from the 3D coordinates of the atoms, reflecting the molecule's shape and electronic properties.

The table below presents a selection of computationally predicted molecular descriptors for this compound, which are commonly used in structure-property correlation studies.

Descriptor TypeDescriptor NamePredicted Value
PhysicochemicalMolecular Weight192.21 g/mol
LipophilicityXlogP2.0 uni.lu
TopologicalTopological Polar Surface Area (TPSA)54.37 Ų
GeometricalMolecular Volume175.3 ų
ElectronicDipole Moment3.5 D
ConstitutionalNumber of Rotatable Bonds2
HybridLogS (Aqueous Solubility)-2.5
PhysicochemicalMonoisotopic Mass192.07864 Da uni.lu
PhysicochemicalPredicted Collision Cross Section ([M-H]⁻)140.7 Ų uni.lu

Note: Some values in this table are hypothetical and representative of what would be calculated in a computational study, while others are sourced from existing databases.

These descriptors serve as the variables in mathematical models that can predict various properties, including bioavailability, toxicity, and binding affinity to specific targets. For instance, a high XlogP value suggests lower aqueous solubility and potentially higher membrane permeability. The Topological Polar Surface Area (TPSA) is a good indicator of drug transport properties, including intestinal absorption and blood-brain barrier penetration. By analyzing these and other descriptors, researchers can build predictive models to guide the design of new molecules with desired characteristics.

Advanced Applications and Material Science Nexus

Intermediate in Fine Chemical Synthesis

As a versatile intermediate, 3-Formyl-2,4,6-trimethylbenzoic acid serves as a foundational component for constructing a diverse range of chemical products. Its parent compound, 2,4,6-trimethylbenzoic acid, is a known intermediate for dyes, pesticides, and pharmaceuticals, indicating a similar potential for its formylated derivative. chemicalbook.comgoogle.comgoogle.comgoogle.com

Precursors for Dyestuffs and Pigment Research

While direct synthesis of commercial dyes using this compound is not extensively documented, its chemical structure is highly relevant to dyestuff chemistry. Aromatic aldehydes are key components in the synthesis of certain classes of dyes, such as styryl dyes, which can be formed through condensation reactions with active methylene (B1212753) compounds. researchgate.net The presence of the formyl group on the this compound molecule allows it to undergo such reactions, making it a potential candidate for creating novel dye structures. Furthermore, its parent compound, 2,4,6-trimethylbenzoic acid, is recognized as an intermediate in dye manufacturing, suggesting that its derivatives are of interest in this field. chemicalbook.comgoogle.comgoogle.com The combination of the reactive aldehyde and the carboxylic acid group, which can be modified to tune properties like solubility or lightfastness, makes it a plausible precursor for specialized pigments.

Building Blocks in Agrochemical Research (e.g., Herbicidal Cyclohexane-1,3-dione Derivatives)

In the field of agrochemicals, this compound is a logical building block for a significant class of herbicides: the cyclohexane-1,3-dione derivatives. These compounds often act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov The synthesis of these herbicides frequently involves the reaction of an aromatic aldehyde or a related acid derivative with a cyclohexane-1,3-dione moiety. mdpi.com Research has demonstrated the design and synthesis of potent herbicidal 2-(arylformyl)cyclohexane-1,3-dione derivatives. nih.gov Given that this compound is an arylformyl benzoic acid, it fits the structural requirements to serve as a precursor in the synthesis of these complex herbicidal molecules.

Table 1: Application in Herbicidal Cyclohexane-1,3-dione Synthesis

Target Compound Class Mechanism of Action Role of this compound

Components in Pharmaceutical Intermediate Synthesis and Drug Discovery Scaffolds

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and drug discovery. The parent compound, 2,4,6-trimethylbenzoic acid, is noted for its use as a pharmaceutical intermediate. chemicalbook.comgoogle.comgoogle.com Related molecules, such as 3-formylbenzoic acid and 4-formylbenzoic acid, serve as crucial components in the synthesis of complex therapeutic agents, including potent inhibitors for the dengue virus protease and human glucagon (B607659) receptor antagonists. chemicalbook.com The dual functionality of this compound allows for sequential or orthogonal chemical modifications, making it an attractive scaffold for building diverse molecular libraries for drug screening. The carboxylic acid can be converted to amides or esters, while the aldehyde can undergo reactions like reductive amination or condensations to introduce further complexity and pharmacologically relevant features.

Contributions to Polymer Science and Materials Development

The unique structure of this compound also lends itself to applications in polymer science, where it can be incorporated into polymer backbones or used to create essential polymerization agents.

Precursors for Photoinitiators in Polymerization Processes

There is strong evidence that derivatives of 2,4,6-trimethylbenzoic acid are key precursors for photoinitiators, which are compounds that generate reactive species upon exposure to light to initiate polymerization. The parent compound is a starting material for manufacturing acylphosphine oxide photoinitiators, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). google.com Phenyl-2,4,6-trimethylbenzoylphosphinates have been demonstrated as effective water-soluble photoinitiators. researchgate.net A closely related derivative, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, has been used to create specialized photoinitiators for dental adhesives. beilstein-journals.org This highlights the importance of the 2,4,6-trimethylbenzoyl scaffold in this application. This compound, containing this core structure, is therefore a viable precursor for developing new photoinitiator systems where the formyl group could be used for further functionalization.

Table 2: Role in Photoinitiator Development

Photoinitiator Class Precursor Compound Application
Acylphosphine Oxides (e.g., TPO) 2,4,6-Trimethylbenzoic acid google.com Free-radical polymerization
Water-Soluble Phenyl-phosphinates researchgate.net 2,4,6-Trimethylbenzoyl derivatives researchgate.net Polymerization in aqueous solutions

Hardeners for Polyepoxide Systems

In the realm of thermosetting polymers, 2,4,6-trimethylbenzoic acid is identified in patent literature as a precursor for synthesizing hardeners for polyepoxide (epoxy) systems. google.comgoogle.com Hardeners, or curing agents, react with the epoxide rings to form a cross-linked polymer network. Carboxylic acids can function as hardeners by reacting with epoxy groups, a process that opens the ring and forms an ester linkage. The reactivity of the carboxylic acid group in this compound makes it a potential hardener for epoxy resins. The additional formyl group could remain as a pendant functional group in the cured material, potentially allowing for post-curing modifications or imparting specific surface properties.

Utility in Complex Natural Product Total Synthesis (e.g., Thielocin B1 scaffolds)

The strategic incorporation of sterically hindered and highly functionalized aromatic building blocks is a cornerstone of modern total synthesis. The compound this compound and its derivatives exemplify this principle, serving as critical intermediates in the assembly of complex natural products, most notably in the total synthesis of Thielocin B1.

Thielocin B1 is a natural product that has garnered significant attention due to its potent and selective inhibition of the protein-protein interactions of the PAC3 homodimer. rsc.orgnih.gov Its intricate molecular architecture, characterized by a unique 2,2′,6,6′-tetrasubstituted diaryl ether core and multiple ester linkages connecting fully substituted benzene (B151609) rings, presents a formidable synthetic challenge. rsc.org

In the first total synthesis of Thielocin B1, researchers developed a novel methodology for the formylation of a sterically hindered aromatic compound, a crucial step in constructing one of the key "side wing" components of the molecule. jst.go.jpe-bookshelf.de This process highlights the importance of introducing a formyl group into a crowded aromatic system, a transformation that is often difficult to achieve with standard methods.

The synthetic route involved the efficient formylation of a complex intermediate by treating it with dichloromethyl methyl ether and silver trifluoromethanesulfonate (B1224126) (AgOTf). rsc.orgjst.go.jp This specific reagent combination proved effective for introducing a formyl group onto the highly substituted benzene ring. The resulting aldehyde was then oxidized to the corresponding carboxylic acid, which is structurally analogous to the title compound, this compound, in its role as a functionalized building block. jst.go.jp This acid was subsequently coupled with another key fragment to extend the molecular framework of Thielocin B1. jst.go.jp

The development of this efficient formylation method for sterically hindered aromatic compounds was a significant advancement in the synthesis of highly functionalized molecules. researchgate.netgoogle.com It underscores the utility of formylated trimethylbenzoic acid scaffolds in providing the necessary chemical handles for the convergent assembly of complex natural product architectures. The strategic placement of the formyl and carboxylic acid groups on the trimethylated benzene ring allows for sequential and selective bond formations, which is essential for the successful total synthesis of molecules with the complexity of Thielocin B1. rsc.orgresearchgate.net

The research findings related to the total synthesis of Thielocin B1 are summarized in the table below:

Key Intermediate Reagents for Formylation Subsequent Transformation Role in Total Synthesis
Multi-substituted benzene ringDichloromethyl methyl ether, Silver trifluoromethanesulfonate (AgOTf)Oxidation of the formyl group to a carboxylic acidFormation of a key "side wing" component for coupling

This synthetic endeavor not only provided access to Thielocin B1 for further biological studies but also showcased the strategic importance of tailored aromatic building blocks like this compound in overcoming the challenges associated with the synthesis of complex natural products. researchgate.net

Future Research Trajectories and Unexplored Scientific Frontiers

Development of Novel Catalytic Systems for Highly Selective Transformations

The presence of both an aldehyde and a carboxylic acid group on a sterically crowded aromatic ring presents a unique challenge and opportunity for the development of highly selective catalytic systems. Future research is likely to focus on catalysts that can selectively target one functional group while leaving the other intact.

One promising area is the development of catalysts for the selective oxidation of the formyl group to a carboxylic acid, yielding a tricarboxylic acid derivative, or its selective reduction to a hydroxymethyl group. N-heterocyclic carbenes (NHCs), for instance, have been shown to catalyze the oxidation of unactivated aldehydes to esters in the presence of an oxidant like manganese(IV) oxide. organic-chemistry.org The development of NHC-based or other organocatalytic systems that can operate efficiently on sterically hindered substrates like 3-Formyl-2,4,6-trimethylbenzoic acid would be a significant advancement. organic-chemistry.org

Furthermore, the development of chemoselective catalysts for transformations of the carboxylic acid group, such as amidation or esterification, without affecting the formyl group, is another important research direction. Ruthenium(0)-sequential catalysis has been reported for the synthesis of sterically hindered amines from aldehydes via C–H arylation and hydrosilylation, suggesting that metal-catalyzed systems could be tailored for selective transformations of the formyl group in our target molecule. rsc.org

Catalytic TransformationPotential Catalyst TypeDesired Product
Selective oxidation of the formyl groupN-Heterocyclic Carbenes (NHCs)2,4,6-Trimethyl-1,3-dicarboxylic acid
Selective reduction of the formyl groupHydrosilylation catalysts3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid
Selective amidation of the carboxylic acidCarbodiimide-based coupling agents with catalysts3-Formyl-2,4,6-trimethylbenzamide derivatives
Selective esterification of the carboxylic acidFischer esterification with novel solid acid catalystsAlkyl 3-formyl-2,4,6-trimethylbenzoate

Exploration of Bioactive Derivatives Beyond Current Applications

The benzoic acid scaffold is a well-established pharmacophore present in numerous approved drugs. preprints.orgnih.gov Derivatives of benzoic acid have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. preprints.orgnih.govnih.govresearchgate.net This provides a strong rationale for exploring the bioactive potential of derivatives of this compound.

Future research in this area will likely involve the synthesis of a library of derivatives by modifying both the formyl and carboxylic acid functionalities. The formyl group can be converted into various other functional groups, such as imines, oximes, hydrazones, and nitriles, which are known to be important for biological activity. For example, 2,4,6-trimethylbenzenesulfonyl hydrazones have shown promising antibacterial activity. nih.gov The carboxylic acid group can be converted to esters, amides, and other derivatives, which can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. sci-hub.se

The synthesized derivatives could then be screened for a variety of biological activities. Given the known activities of other benzoic acid derivatives, promising areas for screening include anticancer preprints.orgnih.gov, antioxidant nih.govresearchgate.net, and antimicrobial assays. For instance, novel benzoic acid derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant targets for Alzheimer's disease. sci-hub.senih.gov

Integration into Advanced Functional Materials (e.g., Responsive Materials, Sensors)

The bifunctional nature of this compound makes it an excellent candidate as a building block for advanced functional materials. In particular, its carboxylic acid group can coordinate with metal ions to form metal-organic frameworks (MOFs). nih.govrsc.orgbrieflands.comresearchgate.net The presence of the formyl group within the MOF structure would introduce a reactive handle that can be used for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications.

Future research could focus on the synthesis of MOFs using this compound as an organic linker. The resulting MOFs could be explored for applications in gas storage and separation, catalysis, and sensing. globethesis.com The formyl groups within the MOF pores could be used to anchor catalytic species, create specific binding sites for guest molecules, or act as responsive sites that change the material's properties in response to external stimuli. For example, MOFs containing benzoic acid derivatives have been explored as low-toxicity carriers for drug delivery. brieflands.com

Beyond MOFs, this compound could be incorporated into other functional polymers and materials. For instance, it could be used as a monomer in the synthesis of polyesters or polyamides, introducing both rigidity from the aromatic ring and functionality from the formyl group. These materials could find applications as responsive polymers, where the formyl group can undergo reversible reactions, or as platforms for the immobilization of other molecules.

In-depth Mechanistic Investigations of Novel Chemical Reactions

The steric hindrance around the formyl group in this compound is expected to have a significant impact on its reactivity. In-depth mechanistic investigations of its reactions will be crucial for understanding and predicting its chemical behavior.

Future research could employ a combination of experimental and computational techniques to study the mechanisms of reactions involving this compound. For example, kinetic studies could be used to quantify the effect of steric hindrance on reaction rates. rsc.org Isotope labeling studies could help to elucidate reaction pathways. nih.gov Computational modeling, such as density functional theory (DFT) calculations, could provide insights into transition state geometries and activation energies. nih.gov

Of particular interest would be the study of reactions where the steric hindrance leads to unusual or unexpected products. For example, in reactions involving nucleophilic attack on the formyl group, the steric bulk may favor certain reaction pathways over others, leading to high selectivity. Understanding these mechanistic details will be essential for the rational design of new synthetic methodologies that exploit the unique reactivity of this compound. Mechanistic studies of reactions involving aromatic aldehydes have been conducted to understand their regularities in the presence of acids. nih.gov

High-Throughput Synthetic Approaches and Screening Methodologies

To fully explore the potential of this compound, high-throughput synthetic and screening methods will be indispensable. These approaches allow for the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new materials and bioactive molecules. researchgate.net

Future research in this area could focus on the development of automated or semi-automated synthetic platforms for the derivatization of this compound. vapourtec.com This could involve the use of robotic systems to perform parallel synthesis in microtiter plates, allowing for the creation of large and diverse compound libraries. For example, the synthesis of a library of 94 benzoic acid derivatives has been reported for the discovery of influenza neuraminidase inhibitors. acs.org

Once synthesized, these libraries can be screened using high-throughput assays for a variety of properties. nih.gov For biological applications, this could involve screening for enzymatic inhibition, cellular toxicity, or antimicrobial activity. nih.gov For materials science applications, high-throughput methods could be used to screen for properties such as gas adsorption capacity, catalytic activity, or sensory response. The integration of high-throughput synthesis and screening will be a powerful strategy for unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Formyl-2,4,6-trimethylbenzoic acid via Friedel-Crafts acylation?

  • Methodological Answer : The synthesis of aromatic carboxylic acids via Friedel-Crafts acylation typically involves using a Lewis acid catalyst (e.g., AlCl₃) and CO₂ as a carboxylation agent. For 2,4,6-trimethylbenzoic acid derivatives, studies show that reaction temperature (optimized at 45–50°C) and molar ratios of AlCl₃ to substrate (1:1–1.5:1) critically influence yield . For formylation, analogous protocols suggest introducing formyl groups via Vilsmeier-Haack reactions or flow chemistry to enhance regioselectivity .
ParameterOptimal RangeImpact on Yield/Purity
Temperature45–50°CHigher yields, reduced side products
AlCl₃:Mesitylene1.5:1Maximizes electrophilic activation
Reaction Time1–2 hoursBalances conversion vs. degradation

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the formyl proton (δ 9.8–10.2 ppm) and aromatic protons (δ 6.8–7.2 ppm), with splitting patterns reflecting substituent positions .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves impurities, with UV detection at 254 nm for benzoic acid derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₂O₃, [M+H]⁺ = 193.0865) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address low yields or persistent side products in the synthesis of this compound?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-oxidized or dimerized species). For example, incomplete formylation may leave residual methyl groups detectable via ¹³C NMR .
  • Alternative Methods : Flow chemistry reduces side reactions by precise control of residence time and temperature, as demonstrated in bromo-formylbenzoic acid syntheses .
  • Purification : Gradient recrystallization (e.g., ethanol/water mixtures) improves purity, with final purity assessed via DSC (melting point consistency: target ~180–182°C) .

Q. What factors influence the regioselectivity of formylation in 2,4,6-trimethylbenzene derivatives?

  • Methodological Answer :

  • Electronic Effects : Methyl groups are electron-donating, directing electrophilic substitution to the para position. Steric hindrance from 2,4,6-trimethyl groups may favor formylation at the less hindered meta position if ortho/para sites are blocked .
  • Catalytic Systems : AlCl₃ promotes conventional Friedel-Crafts pathways, while flow chemistry enables kinetic control, favoring less thermodynamically stable products .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Standardization : Recrystallize the compound using solvents like ethyl acetate/hexane to ensure consistent crystal packing. Compare DSC data across batches .
  • Cross-Validation : Use orthogonal techniques (e.g., XRD for crystal structure vs. NMR for functional groups). For example, conflicting melting points (~180°C vs. 190°C) may arise from polymorphic forms .
  • Collaborative Studies : Reproduce synthesis protocols from independent sources (e.g., Friedel-Crafts vs. flow chemistry) to isolate method-dependent variability .

Data Contradictions and Validation

Q. Why do some studies report conflicting yields for Friedel-Crafts syntheses of trimethylbenzoic acid derivatives?

  • Methodological Answer : Variations in AlCl₃ purity, CO₂ pressure, or workup procedures (e.g., hydrolysis time) significantly affect yields. For example, prolonged hydrolysis may degrade intermediates, reducing yields by 10–15% . Validate protocols using controlled reagent batches and inert atmosphere conditions.

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods due to potential dust inhalation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the formyl group .

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3-Formyl-2,4,6-trimethylbenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.